

# Subcutaneous, intravenous, and intranasal routes of infection in Y. pestis animal models

Author: BenchChem Technical Support Team. Date: December 2025



## Application Notes and Protocols for Yersinia pestis Infection Models in Animals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing subcutaneous, intravenous, and intranasal routes of infection in animal models of Yersinia pestis. This information is intended to guide researchers in selecting the appropriate infection model to study the pathogenesis of bubonic, septicemic, and pneumonic plague, as well as for the evaluation of novel therapeutics and vaccines.

### Introduction

Yersinia pestis, the causative agent of plague, can be transmitted to mammals through various routes, leading to distinct forms of the disease.[1] Animal models are crucial for understanding the complex interactions between Y. pestis and the host immune system.[2][3] The choice of infection route is critical as it dictates the initial site of bacterial deposition, the subsequent dissemination pathway, and the nature of the host immune response, thereby modeling different clinical manifestations of plague.[1][2]

• Subcutaneous (s.c.) injection is the most common method used to model bubonic plague, mimicking the flea bite transmission route.[1][4][5] This route leads to the infection of the draining lymph nodes, resulting in the characteristic "buboes."[1][6]



- Intravenous (i.v.) injection directly introduces bacteria into the bloodstream, bypassing the
  initial localized infection stage to model primary septicemic plague. This model is useful for
  studying the systemic inflammatory response and the role of virulence factors in
  overwhelming the host's defenses in the blood.
- Intranasal (i.n.) inoculation is used to establish a respiratory infection, modeling primary pneumonic plague, the most severe form of the disease.[7][8] This route allows for the investigation of pulmonary host-pathogen interactions and the rapid progression to fatal pneumonia.

### **Quantitative Data Summary**

The following tables summarize key quantitative data from studies utilizing different routes of Y. pestis infection in murine models. These values can vary depending on the mouse strain, bacterial strain, and specific experimental conditions.

Table 1: Lethal Dose (LD50) of Y. pestis in Mice by Different Infection Routes

| Infection<br>Route      | Y. pestis Strain | Mouse Strain  | LD50 (CFU)                                       | Reference |
|-------------------------|------------------|---------------|--------------------------------------------------|-----------|
| Subcutaneous            | CO92             | Swiss Webster | 1.9                                              | [9]       |
| Intravenous             | KIM5             | C57BL/6       | <50                                              | [10]      |
| Intranasal              | CO92             | C57BL/6       | 2.4 x 10 <sup>2</sup> - 2.8 x<br>10 <sup>2</sup> | [7]       |
| Intranasal<br>(Aerosol) | CO92             | Swiss Webster | 2.1 x 10 <sup>3</sup>                            | [11]      |
| Intranasal<br>(Aerosol) | CO92             | BALB/c        | 8060                                             | [12]      |

Table 2: Bacterial Load in Organs at Different Time Points Post-Infection (Intranasal Challenge)



| Time Post-<br>Infection<br>(hours) | Organ  | Bacterial<br>Load<br>(CFU/organ) | Y. pestis<br>Strain | Mouse<br>Strain | Reference |
|------------------------------------|--------|----------------------------------|---------------------|-----------------|-----------|
| 1                                  | Lungs  | ~103                             | CO92                | C57BL/6         | [7]       |
| 48                                 | Lungs  | ~108                             | CO92                | C57BL/6         | [7]       |
| 72                                 | Lungs  | ~1010                            | CO92                | C57BL/6         | [7]       |
| 48                                 | Spleen | ~104                             | CO92                | C57BL/6         | [7]       |
| 72                                 | Spleen | ~107                             | CO92                | C57BL/6         | [7]       |
| 48                                 | Liver  | ~104                             | CO92                | C57BL/6         | [13]      |
| 72                                 | Liver  | ~106                             | CO92                | C57BL/6         | [13]      |
| 48                                 | Blood  | ~103                             | CO92                | C57BL/6         | [13]      |
| 72                                 | Blood  | ~105                             | CO92                | C57BL/6         | [13]      |

# **Experimental Workflows and Signaling Pathways Experimental Workflow for Y. pestis Animal Infection Models**

The following diagram outlines the general workflow for conducting Y. pestis infection studies in animal models.





Click to download full resolution via product page

Caption: General experimental workflow for Y. pestis infection in animal models.

### **Host Immune Response to Y. pestis Infection**

Y. pestis has evolved sophisticated mechanisms to evade the host's innate immune response, a critical factor in its pathogenesis. A key feature is the initial "stealth" phase of infection, where



the bacterium replicates with minimal induction of inflammation.[14] This is followed by a rapid and often overwhelming pro-inflammatory phase.

The Type III Secretion System (T3SS) is a primary virulence factor, injecting Yersinia outer proteins (Yops) into host immune cells, such as macrophages and neutrophils.[15][16] These Yops disrupt cellular signaling, inhibit phagocytosis, and induce apoptosis, effectively disarming the initial immune response.[15][17]

The following diagram illustrates the simplified interaction between Y. pestis and host immune cells.



Click to download full resolution via product page

Caption: Simplified diagram of Y. pestis evasion of the host innate immune response.



### **Detailed Experimental Protocols**

Note: All work with fully virulent Y. pestis strains must be conducted in a BSL-3 facility with appropriate safety precautions and institutional approvals.

### **Preparation of Yersinia pestis Inoculum**

- Bacterial Strains:Y. pestis strains such as CO92 or KIM are commonly used.[7][10] Strains lacking the pigmentation locus (pgm-) can often be handled at BSL-2 for certain models.[1]
- Culture Conditions:
  - Streak Y. pestis from frozen stocks onto Heart Infusion Agar (HIA) plates.
  - For pgm+ strains, supplement HIA with 0.005% Congo Red and 0.2% galactose to verify the retention of the pigmentation locus.[13]
  - Incubate plates at 28°C for 48-72 hours.
  - Inoculate a single colony into Heart Infusion Broth (HIB) supplemented with 2.5 mM CaCl<sub>2</sub>.
     [13]
  - Grow the culture overnight (18-20 hours) at 37°C with shaking (125 rpm).[13]
- Inoculum Preparation:
  - Measure the optical density (OD<sub>600</sub>) of the overnight culture to estimate bacterial concentration.
  - Harvest bacteria by centrifugation.
  - Wash the bacterial pellet with sterile phosphate-buffered saline (PBS).
  - Resuspend the pellet in sterile PBS to the desired concentration for infection.
  - Determine the exact concentration of the inoculum by plating serial dilutions on HIA plates and counting colony-forming units (CFU).[7]



### Subcutaneous (s.c.) Infection Protocol (Bubonic Plague Model)

- Animal Model: C57BL/6 or Swiss Webster mice (6-8 weeks old) are commonly used.[4]
- Anesthesia: Lightly anesthetize mice using a mixture of ketamine and xylazine or isoflurane.
   [4]
- Injection Site: Shave a small area on the ventral side of the mouse.
- Inoculation:
  - Inject the prepared Y. pestis inoculum (typically 20-100 μL) subcutaneously into the shaved area.[18]
  - For modeling flea-bite transmission more closely, intradermal (i.d.) injection into the ear pinna can be performed with a smaller volume (~2 μL).[4]
- · Post-Infection Monitoring:
  - Monitor animals daily for clinical signs of illness (e.g., ruffled fur, lethargy, formation of a bubo at the draining lymph node) and survival for up to 21 days.
  - At predetermined time points, euthanize subsets of animals for sample collection.

### Intravenous (i.v.) Infection Protocol (Septicemic Plague Model)

- Animal Model: C57BL/6 mice are a suitable model.
- Anesthesia: Anesthesia is typically not required but can be used to restrain the animal.
- Injection Site: The lateral tail vein is the most common site for i.v. injection.
- Inoculation:
  - Warm the mouse's tail to dilate the veins.



- $\circ$  Inject the prepared Y. pestis inoculum (typically 100  $\mu$ L) into the lateral tail vein using an insulin syringe.
- Post-Infection Monitoring:
  - Monitor animals closely for signs of systemic illness, which can develop rapidly.
  - Collect blood samples at various time points to determine bacteremia.
  - Euthanize animals at specified times to assess bacterial load in organs such as the spleen and liver.

### Intranasal (i.n.) Infection Protocol (Pneumonic Plague Model)

- Animal Model: C57BL/6 mice are frequently used for this model.[7][8]
- Anesthesia: Lightly anesthetize mice to prevent the inoculum from being sneezed out.[7]
- Inoculation:
  - Hold the mouse in a supine position.
  - Carefully instill the Y. pestis inoculum (typically 10-30 μL) into the nares, distributing the volume between both nostrils.[13][19] The volume of instillation can influence the disease outcome, with lower volumes favoring the development of secondary septicemic plague and higher volumes leading to primary pneumonic plague.[13][19]
  - Keep the mouse in a supine position for a short period to allow for the inhalation of the inoculum.
- Post-Infection Monitoring:
  - Monitor animals for signs of respiratory distress and systemic illness. The progression of pneumonic plague is rapid, with death often occurring within 3-4 days.[7]
  - At designated time points, euthanize animals and collect lungs, spleen, liver, and blood to determine bacterial burden and analyze the immune response.[7][13]



### **Sample Collection and Analysis**

- Tissue Homogenization: Aseptically remove organs (lungs, spleen, liver, lymph nodes) and homogenize them in sterile PBS.[7]
- Bacterial Load Quantification: Plate serial dilutions of tissue homogenates and blood onto HIA plates. Incubate at 28°C for 48-72 hours and count CFUs to determine the number of bacteria per organ or per mL of blood.[7]
- Cytokine Analysis: Measure cytokine and chemokine levels in serum and tissue homogenates using methods such as ELISA or cytometric bead arrays to characterize the inflammatory response.[7]
- Histopathology: Fix tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate tissue damage and cellular infiltration.[5][7]
   Immunohistochemistry can be used to visualize the location of bacteria within tissues.[5]

### Conclusion

The selection of an appropriate animal model and infection route is fundamental to the study of Y. pestis pathogenesis and the development of effective countermeasures. The protocols and data presented here provide a foundation for researchers to design and execute robust and reproducible experiments to investigate the multifaceted nature of plague. Careful consideration of the specific research question will guide the choice between subcutaneous, intravenous, and intranasal infection models to accurately recapitulate the desired form of the disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Model Systems to Study Plague Pathogenesis and Develop New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 2. Animal Models for Yersinia pestis | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Models for Bubonic Plague Reveals Unique Pathogen Adaptations to the Dermis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histopathology of experimental plague in cats PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptomic and Innate Immune Responses to Yersinia pestis in the Lymph Node during Bubonic Plague PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progression of primary pneumonic plague: A mouse model of infection, pathology, and bacterial transcriptional activity PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intranasal Inoculation of Mice with Yersinia pestis and Processing of Pulmonary Tissue for Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotic Treatment of Experimental Pneumonic Plague in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mice Naturally Resistant to Yersinia pestis Δpgm Strains Commonly Used in Pathogenicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. Y. pestis Murine Bioaerosol Animal Model IITRI [iitri.org]
- 13. Shift from primary pneumonic to secondary septicemic plague by decreasing the volume of intranasal challenge with Yersinia pestis in the murine model | PLOS One [journals.plos.org]
- 14. Immunology of Yersinia pestis Infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Yersinia pestis Wikipedia [en.wikipedia.org]
- 16. immunology.org [immunology.org]
- 17. jidc.org [jidc.org]
- 18. researchgate.net [researchgate.net]
- 19. scilit.com [scilit.com]
- To cite this document: BenchChem. [Subcutaneous, intravenous, and intranasal routes of infection in Y. pestis animal models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611877#subcutaneous-intravenous-and-intranasal-routes-of-infection-in-y-pestis-animal-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com